molecular formula C9H6FNO3 B13454609 2-(7-Fluoro-1,2-benzoxazol-3-yl)aceticacid

2-(7-Fluoro-1,2-benzoxazol-3-yl)aceticacid

Cat. No.: B13454609
M. Wt: 195.15 g/mol
InChI Key: GNFHZTXRSVPEIW-UHFFFAOYSA-N
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Description

2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a fluorine atom at the 7th position of the benzoxazole ring and an acetic acid moiety at the 3rd position makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid typically involves the cyclization of 2-aminophenol with appropriate fluorinated carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole alcohols or amines .

Scientific Research Applications

2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by modulating ion channels or receptors in the nervous system, leading to its anticonvulsant effects. The fluorine atom enhances its binding affinity and selectivity towards these targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid
  • 2-(2-phenyl-1,3-benzoxazol-4-yl)acetic acid

Uniqueness

Compared to other benzoxazole derivatives, 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

2-(7-fluoro-1,2-benzoxazol-3-yl)acetic acid

InChI

InChI=1S/C9H6FNO3/c10-6-3-1-2-5-7(4-8(12)13)11-14-9(5)6/h1-3H,4H2,(H,12,13)

InChI Key

GNFHZTXRSVPEIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)ON=C2CC(=O)O

Origin of Product

United States

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